![molecular formula C19H27N3O B11082656 Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza-](/img/structure/B11082656.png)
Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-dipropyl-2-pyridin-3-yl-1,3-diaza-
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Overview
Description
5,7-DIPROPYL-2-(3-PYRIDYL)-1,3-DIAZATRICYCLO[3311~3,7~]DECAN-6-ONE is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIPROPYL-2-(3-PYRIDYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and diazatricyclic compounds. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-DIPROPYL-2-(3-PYRIDYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
5,7-DIPROPYL-2-(3-PYRIDYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5,7-DIPROPYL-2-(3-PYRIDYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dipropyl-2-(3-pyridyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- 5,7-Dipropyl-2-(3-pyridyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine
Uniqueness
5,7-DIPROPYL-2-(3-PYRIDYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H27N3O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
5,7-dipropyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H27N3O/c1-3-7-18-11-21-13-19(8-4-2,17(18)23)14-22(12-18)16(21)15-6-5-9-20-10-15/h5-6,9-10,16H,3-4,7-8,11-14H2,1-2H3 |
InChI Key |
CPNWVXZOUXXVJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)CCC |
Origin of Product |
United States |
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